tert-Butyl 3-(prop-2-ynoyl)pyrrolidine-1-carboxylate tert-Butyl 3-(prop-2-ynoyl)pyrrolidine-1-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC20369568
InChI: InChI=1S/C12H17NO3/c1-5-10(14)9-6-7-13(8-9)11(15)16-12(2,3)4/h1,9H,6-8H2,2-4H3
SMILES:
Molecular Formula: C12H17NO3
Molecular Weight: 223.27 g/mol

tert-Butyl 3-(prop-2-ynoyl)pyrrolidine-1-carboxylate

CAS No.:

Cat. No.: VC20369568

Molecular Formula: C12H17NO3

Molecular Weight: 223.27 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl 3-(prop-2-ynoyl)pyrrolidine-1-carboxylate -

Specification

Molecular Formula C12H17NO3
Molecular Weight 223.27 g/mol
IUPAC Name tert-butyl 3-prop-2-ynoylpyrrolidine-1-carboxylate
Standard InChI InChI=1S/C12H17NO3/c1-5-10(14)9-6-7-13(8-9)11(15)16-12(2,3)4/h1,9H,6-8H2,2-4H3
Standard InChI Key WVLUYLNKIVFCPC-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)N1CCC(C1)C(=O)C#C

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s structure consists of a five-membered pyrrolidine ring (a saturated heterocycle with one nitrogen atom) substituted at two positions:

  • 1-Position: A tert-butoxycarbonyl (Boc) group, serving as a protective moiety for the amine functionality.

  • 3-Position: A prop-2-ynoyl group (HC≡C–CO–), introducing a terminal alkyne capable of participating in click chemistry reactions.

This combination of functional groups balances steric protection (via the bulky tert-butyl group) with reactive handles (the alkyne and carbonyl) for further derivatization.

Physicochemical Properties

Based on structural analogs and computational estimates, key properties include:

PropertyValue/Description
Molecular FormulaC₁₃H₁₇NO₃ (estimated)
Molecular Weight235.28 g/mol (calculated)
Boiling PointNot reported; likely >200°C (analog-based)
SolubilityModerate in polar aprotic solvents (e.g., DMF)
StabilitySensitive to strong acids/bases due to Boc group

The Boc group enhances solubility in organic solvents, while the alkyne moiety enables reactivity under copper-catalyzed azide-alkyne cycloaddition (CuAAC) conditions .

Synthetic Pathways

Key Synthetic Strategies

Synthesis typically involves sequential functionalization of the pyrrolidine ring:

Pyrrolidine Functionalization

  • Boc Protection: The pyrrolidine amine is protected using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine, yielding tert-butyl pyrrolidine-1-carboxylate .

  • Acylation at C3: The prop-2-ynoyl group is introduced via nucleophilic acyl substitution. Propiolic acid chloride (HC≡C–COCl) reacts with the free amine of 3-aminopyrrolidine-1-carboxylate under anhydrous conditions .

Representative Reaction Scheme:

Pyrrolidine+Boc2OBaseBoc-protected pyrrolidineHC≡C–COCltert-Butyl 3-(prop-2-ynoyl)pyrrolidine-1-carboxylate\text{Pyrrolidine} + \text{Boc}_2\text{O} \xrightarrow{\text{Base}} \text{Boc-protected pyrrolidine} \xrightarrow{\text{HC≡C–COCl}} \text{tert-Butyl 3-(prop-2-ynoyl)pyrrolidine-1-carboxylate}

Purification and Characterization

  • Chromatography: Silica gel column chromatography isolates the product using gradients of ethyl acetate/hexane.

  • Spectroscopic Analysis:

    • ¹H NMR: Peaks at δ 1.4 ppm (tert-butyl), δ 2.8–3.5 ppm (pyrrolidine protons), and δ 3.0 ppm (alkyne proton) .

    • IR: Stretches at ~2100 cm⁻¹ (C≡C) and ~1700 cm⁻¹ (C=O) .

Chemical Reactivity and Applications

Reactivity Profile

  • Alkyne Functionalization: The terminal alkyne undergoes:

    • Click Chemistry: CuAAC with azides to form 1,2,3-triazoles, enabling bioconjugation .

    • Sonogashira Coupling: Cross-coupling with aryl halides to extend π-systems .

  • Boc Deprotection: Treatment with trifluoroacetic acid (TFA) removes the Boc group, regenerating the free amine for further modifications .

Applications in Drug Discovery

  • Prodrug Development: The Boc group enhances membrane permeability, while the alkyne allows targeted release via click chemistry in vivo.

  • Kinase Inhibitors: Pyrrolidine scaffolds are prevalent in ATP-binding site inhibitors (e.g., JAK2/STAT3 pathway modulators) .

Future Directions

Research Opportunities

  • Bioorthogonal Chemistry: Exploit the alkyne for in vivo labeling without disrupting biological systems.

  • Polymer Chemistry: Incorporate into monomers for stimuli-responsive materials.

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